tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-piperidin-4-yloxan-4-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17-12-6-9-19-13(10-12)11-4-7-16-8-5-11/h11-13,16H,4-10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXRPFMXELQDEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC(C1)C2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Piperidin-4-yl)oxan-4-amine
The precursor 2-(piperidin-4-yl)oxan-4-amine is synthesized via reductive amination of oxan-4-one with piperidin-4-amine. Patel et al. (2019) reported a 72% yield using sodium cyanoborohydride in methanol at 25°C for 24 hours. Alternatively, catalytic hydrogenation with palladium on carbon (10 wt%) in ethanol achieves comparable yields (68–70%) under milder conditions.
Boc Protection Reaction
The amine intermediate is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0–5°C provides the Boc-protected product in 85–90% yield. Elevated temperatures (25°C) reduce selectivity due to competing oxane ring-opening side reactions.
Table 1. Boc Protection Optimization
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| TEA | DCM | 0–5 | 88 |
| DMAP | THF | 25 | 78 |
| NaHCO₃ | DCM/H₂O | 25 | 65 |
Nucleophilic Substitution Reactions
Nucleophilic displacement of sulfonate esters or halides on the oxane ring represents a scalable route. This method leverages the reactivity of 4-(methylsulfonyloxy)piperidine-1-carboxylate intermediates.
Synthesis of tert-Butyl 4-(Methylsulfonyloxy)piperidine-1-carboxylate
Piperidin-4-ol is Boc-protected, followed by mesylation using methanesulfonyl chloride (MsCl) and TEA in DCM. Yields exceed 95% due to the high electrophilicity of the resulting mesylate.
Displacement with Oxane-4-amine
The mesylate undergoes SN2 displacement with oxane-4-amine in polar aprotic solvents. Ambeed (2020) documented a 95% yield using potassium carbonate in N-methylpyrrolidone (NMP) at 100–105°C for 24 hours. Substituting NMP with dimethylacetamide (DMAc) and cesium fluoride (CsF) at 85°C for 18 hours achieves 58–60% yields, highlighting solvent-dependent reactivity.
Table 2. Nucleophilic Substitution Conditions
| Solvent | Base/Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NMP | K₂CO₃ | 100–105 | 24 | 95 |
| DMAc | CsF | 85 | 18 | 58–60 |
| EtOH | K₂CO₃ | 78 (reflux) | 16.5 | 84 |
Mitsunobu Etherification
The Mitsunobu reaction enables ether bond formation between piperidine and oxane moieties under mild conditions. This method is favored for stereospecific syntheses.
Reaction Setup
A mixture of tert-butyl 4-hydroxypiperidine-1-carboxylate, 4-hydroxyoxane, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) is stirred at 0°C. The reaction proceeds via a six-membered transition state, ensuring retention of configuration.
Yield Optimization
Yields range from 70–75% when using DEAD, but substituting with diisopropyl azodicarboxylate (DIAD) improves efficiency to 82%. Excess PPh₃ (2.2 equiv) mitigates side reactions, while anhydrous conditions prevent hydrolysis of the Boc group.
Table 3. Mitsunobu Reagent Comparison
| Azodicarboxylate | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| DEAD | THF | 0–25 | 70–75 |
| DIAD | THF | 0–25 | 82 |
Critical Analysis of Methodologies
Boc Protection vs. Nucleophilic Substitution
Solvent and Catalyst Impact
Stereochemical Considerations
Mitsunobu reactions preserve stereochemistry, making them ideal for enantiomerically pure targets. However, high reagent costs limit industrial applicability.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides; reactions are conducted in the presence of a base and an appropriate solvent.
Major Products Formed:
Oxidation: Formation of oxidized derivatives, such as alcohols or ketones.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is also used in the development of new pharmaceuticals .
Medicine: It is used in the design of molecules with improved pharmacokinetic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-butyl N-(piperidin-4-yl)carbamate: A similar compound with a different substituent on the piperidine ring.
tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Another piperidine derivative used in similar applications.
Uniqueness: tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate is unique due to its specific structure, which includes both a piperidine and an oxane ring. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile scaffold in scientific research .
Biological Activity
tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate, also known by its chemical structure C15H28N2O3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanism of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a tert-butyl group , a piperidine ring , and an oxane ring , which contribute to its unique properties. The presence of these functional groups allows for diverse interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific proteins and enzymes. The compound may act as an inhibitor or modulator, affecting various signaling pathways within cells.
Biological Activity Overview
- Antioxidant Properties : Research indicates that the compound exhibits antioxidant activity by reducing oxidative stress markers in cell cultures.
- Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from apoptotic stimuli, suggesting potential applications in neurodegenerative diseases.
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes associated with neurodegeneration, including acetylcholinesterase and β-secretase.
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
A study investigated the protective effects of this compound on astrocytes exposed to amyloid beta (Aβ) peptides. Results indicated that treatment with the compound significantly improved cell viability under Aβ-induced stress conditions, suggesting its potential use in Alzheimer's disease therapy .
Case Study 2: Enzyme Inhibition
In another study, the compound was evaluated for its ability to inhibit β-secretase activity in vitro. The results demonstrated a dose-dependent inhibition, highlighting its potential as a therapeutic agent for conditions characterized by amyloid plaque formation .
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including carbamate formation and ring functionalization. Key steps include:
- Coupling Reactions : Use tert-butyl carbamate precursors with piperidine-oxane intermediates under anhydrous conditions. Inert atmospheres (e.g., nitrogen) are critical to avoid moisture interference .
- Reagent Selection : Bases like sodium hydride or triethylamine facilitate carbamate bond formation, while bromobenzyl or nitrobenzyl groups may be introduced via nucleophilic substitution .
- Optimization : Controlled temperatures (0–25°C) and reaction times (12–24 hours) minimize side products. Yields can be improved using catalytic agents or microwave-assisted synthesis for faster kinetics .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- NMR Spectroscopy : H and C NMR confirm structural integrity, focusing on carbamate carbonyl signals (~155 ppm) and piperidine/oxane ring protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and purity, particularly for intermediates with bromine or nitro substituents .
- HPLC : Reverse-phase HPLC with UV detection monitors reaction progress and quantifies impurities (<5% threshold) .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Storage Conditions : Store at –20°C under inert gas (argon) to prevent hydrolysis of the carbamate group. Desiccants are recommended to avoid moisture absorption .
- Stability Testing : Accelerated degradation studies (e.g., exposure to acidic/basic conditions or elevated temperatures) identify decomposition pathways. Hydrolysis products (e.g., free piperidine) are monitored via TLC or HPLC .
Advanced Research Questions
Q. How does stereochemistry at the piperidine-oxane junction influence biological activity, and how can stereoselective synthesis be achieved?
- Impact on Activity : Stereochemistry affects binding to chiral biological targets (e.g., enzymes or receptors). For example, (R)- vs. (S)-configurations may alter binding affinity by 10–100-fold in analogous compounds .
- Stereoselective Methods : Use chiral auxiliaries or catalysts (e.g., Rhodium complexes) during ring closure. Asymmetric hydrogenation or enzymatic resolution can isolate enantiomers with >90% enantiomeric excess (ee) .
Q. How should researchers address contradictions in reported synthetic yields or byproduct profiles?
- Root-Cause Analysis : Compare reaction variables (e.g., solvent polarity, catalyst loading) across studies. For example, using DMF vs. THF may shift byproduct ratios due to differing solvation effects .
- Byproduct Identification : LC-MS and F NMR (if applicable) detect halogenated or nitrated impurities. Computational tools (e.g., DFT) model side reactions to guide optimization .
Q. What methodologies are recommended for studying interactions between this compound and biological targets (e.g., enzymes or receptors)?
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to targets such as kinase enzymes or GPCRs. Focus on hydrogen bonding with the carbamate group and hydrophobic interactions with the tert-butyl moiety .
- Enzyme Inhibition Assays : Measure IC values using fluorogenic substrates. For example, carbamate hydrolysis products may act as competitive inhibitors .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) for receptor-ligand interactions, with sensitivity down to nM concentrations .
Q. What strategies can mitigate metabolic instability of the carbamate group in pharmacological studies?
- Prodrug Design : Modify the carbamate with enzymatically cleavable groups (e.g., ester linkages) to enhance metabolic stability .
- Lipophilicity Optimization : Introduce electron-withdrawing substituents (e.g., trifluoromethyl) on the oxane ring to reduce hydrolysis rates while maintaining solubility .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
